molecular formula C3H3N3OS B13567544 N-(1,3,4-Thiadiazol-2-yl)formamide

N-(1,3,4-Thiadiazol-2-yl)formamide

Cat. No.: B13567544
M. Wt: 129.14 g/mol
InChI Key: VBBASNNDGMPQIN-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the development of new pharmaceuticals. Their prevalence in nature and their ability to engage in a wide range of biological interactions make them indispensable tools for drug designers. The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for pharmacological activity.

Overview of the 1,3,4-Thiadiazole (B1197879) Nucleus as a Pharmacophore

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. nih.govbenthamdirect.com This scaffold is considered a pharmacophore, a molecular feature that is essential for a drug's pharmacological activity. Its aromatic nature contributes to its stability in biological systems, and the presence of the sulfur and nitrogen atoms provides sites for hydrogen bonding and other interactions with biological targets. researchgate.netrsc.org The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525), a core structure in nucleic acids, which may explain its ability to interfere with processes like DNA replication. mdpi.com This structural feature, combined with its mesoionic character, allows 1,3,4-thiadiazole derivatives to readily cross cellular membranes and interact with various biological targets. mdpi.com Consequently, this scaffold is a common feature in a wide array of medicinal agents. nih.gov

The versatility of the 1,3,4-thiadiazole ring has led to the development of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and anticancer properties. nih.govnih.govresearchgate.net

Chemical Relevance of N-(1,3,4-Thiadiazol-2-yl)formamide Derivatives

This compound is a derivative of the 1,3,4-thiadiazole core, characterized by a formamide (B127407) group attached to the second position of the thiadiazole ring. This specific substitution pattern provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of related compounds. The formamide group itself can participate in hydrogen bonding, potentially enhancing the binding affinity of its derivatives to their biological targets. The synthesis of this compound and its analogues is a key area of research, as these compounds serve as important intermediates in the creation of more complex molecules with tailored pharmacological profiles. For instance, 2-Amino-1,3,4-thiadiazole (B1665364), a closely related precursor, is used as an intermediate in the synthesis of ceftaroline, an antibiotic. chemicalbook.com

Research Scope and Objectives in the Context of this compound

The primary objective of research into this compound and its derivatives is to explore their potential as therapeutic agents. This involves the synthesis of new analogues, the evaluation of their biological activities against various diseases, and the establishment of structure-activity relationships (SAR). SAR studies are crucial for understanding how different chemical modifications to the core structure influence pharmacological effects, which in turn guides the design of more potent and selective drug candidates. nih.govresearchgate.net The ultimate goal is to develop novel therapeutics that can address unmet medical needs.

Detailed Research Findings

The exploration of the 1,3,4-thiadiazole scaffold has yielded a wealth of data on the biological activities of its derivatives. The following table summarizes some of the key pharmacological activities associated with this versatile nucleus.

Pharmacological ActivityDescriptionKey Findings
Anticancer The ability to inhibit the growth of or kill cancer cells.1,3,4-Thiadiazole derivatives have shown significant antiproliferative activity against various cancer cell lines, including human colon carcinoma and hepatocellular carcinoma. mdpi.com Some compounds have demonstrated high potency with IC50 values in the low micromolar range. mdpi.com
Antimicrobial The ability to kill or inhibit the growth of microorganisms such as bacteria and fungi.Derivatives of 1,3,4-thiadiazole have exhibited broad-spectrum antimicrobial activity. rsc.orgresearchgate.net
Anti-inflammatory The ability to reduce inflammation.Certain 1,3,4-thiadiazole compounds have demonstrated anti-inflammatory properties. researchgate.nethumanjournals.com
Antiviral The ability to inhibit the replication of viruses.The 1,3,4-thiadiazole scaffold has been identified as a potential pharmacophore for antiviral activity, particularly against RNA viruses. researchgate.net
Anticonvulsant The ability to prevent or reduce the severity of seizures.The 1,3,4-thiadiazole nucleus has been incorporated into compounds showing anticonvulsant effects. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c7-1-4-3-6-5-2-8-3/h1-2H,(H,4,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBASNNDGMPQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N 1,3,4 Thiadiazol 2 Yl Formamide and Its Derivatives

Classical Synthesis Routes for 1,3,4-Thiadiazolesresearchgate.netnih.gov

The synthesis of the 1,3,4-thiadiazole (B1197879) ring system is a well-established field in heterocyclic chemistry, with numerous methods developed over the years. sbq.org.brresearchgate.net These classical routes often serve as the foundation for preparing a wide array of substituted 1,3,4-thiadiazoles, including those that are precursors to or derivatives of N-(1,3,4-Thiadiazol-2-yl)formamide.

Cyclization of Thiosemicarbazide (B42300) Derivativesresearchgate.netptfarm.plorganic-chemistry.orgjocpr.comresearchgate.netbu.edu.eg

The cyclization of thiosemicarbazide and its derivatives is one of the most prevalent and efficient methods for constructing the 1,3,4-thiadiazole ring. sbq.org.br This approach is versatile, allowing for the introduction of various substituents onto the thiadiazole core.

A common and direct route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the acylation of thiosemicarbazide to form an acylthiosemicarbazide intermediate, which is then cyclized through dehydration. nih.gov This dehydration is typically facilitated by strong acids such as sulfuric acid, polyphosphoric acid, or phosphorus halides. nih.gov A notable method involves the use of methane (B114726) sulphonic acid as a dehydrating agent, which can lead to high yields and purity of the resulting thiadiazole. nih.gov The reaction of thiosemicarbazide with carboxylic acids in the presence of a polyphosphate ester (PPE) also provides a one-pot synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives without the need for toxic reagents like phosphorus oxychloride. encyclopedia.pub

For instance, reacting thiosemicarbazide derivatives with acetyl chloride can directly yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov Similarly, cyclization of acyl derivatives of thiosemicarbazide in an acidic medium generally leads to the formation of 1,3,4-thiadiazole derivatives. ptfarm.pl For example, (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides react with 4-phenylthiosemicarbazide (B147422) to produce acylthiosemicarbazide derivatives, which upon cyclization in an acidic medium, yield the corresponding 1,3,4-thiadiazole derivatives. ptfarm.plnih.gov

A solid-phase synthesis approach has also been developed, where a thiosemicarbazide resin undergoes desulfurative cyclization using reagents like p-toluenesulfonyl chloride (p-TsCl) to form a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole. acs.orgnih.gov This resin can then be further functionalized. acs.orgnih.gov

Table 1: Examples of Dehydrative Cyclization of Acyl Thiosemicarbazides

Starting MaterialReagentProductYield (%)Reference
Thiosemicarbazide derivativesPhosphoric acid2-amino-5-substituted-1,3,4-thiadiazoles30-50 sbq.org.br
ThiosemicarbazideCarboxylic acid, Sulfuric acid2-amino-5-substituted-1,3,4-thiadiazoles35-80 sbq.org.br
(5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides and 4-phenylthiosemicarbazide25% HCl or conc. H₂SO₄1,3,4-thiadiazole derivatives72-73 ptfarm.pl
Thiosemicarbazide resinp-TsCl, pyridine2-amido-5-amino-1,3,4-thiadiazole resinNot specified acs.orgnih.gov

Carbon disulfide is a key reagent in the synthesis of certain 1,3,4-thiadiazole derivatives, particularly those bearing a thiol group. The reaction of thiosemicarbazide with carbon disulfide can lead to the formation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363). sbq.org.br For example, treating 4-(4-nitrophenyl)thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide (B78521) results in the formation of 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione. nih.gov

Historically, the reaction between hydrazine (B178648) hydrate (B1144303) and carbon disulfide in the presence of alcoholic ammonia (B1221849) was one of the earliest methods to produce 2,5-dithiol-1,3,4-thiadiazole. sbq.org.br A later improvement involved the reaction of thiosemicarbazide with carbon disulfide, which yielded the product in a higher yield. sbq.org.br

Thiosemicarbazides can undergo condensation reactions with aldehydes to form thiosemicarbazones. These intermediates can then be cyclized to form 1,3,4-thiadiazole derivatives. For example, thiosemicarbazones can be oxidatively cyclized using ferric chloride to yield 2-amino-1,3,4-thiadiazole derivatives. researchgate.net Another method involves the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation to produce 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Aromatic and heterocyclic amines can be converted to thiosemicarbazides by treatment with carbon disulfide in ammonium (B1175870) hydroxide, followed by refluxing with hydrazine hydrate in ethanol (B145695). jocpr.com These thiosemicarbazides can then be cyclized. jocpr.com

Reactions Involving Thioformamidesencyclopedia.pubnih.govnih.gov

While less common than routes starting from thiosemicarbazide, methods involving thioformamides have also been reported for the synthesis of 1,3,4-thiadiazoles.

Utilization of Vilsmeier Reagent in 1,3,4-Thiadiazole Synthesisresearchgate.netorganic-chemistry.org

The Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can be used as a cyclodehydrating agent in the synthesis of 1,3,4-thiadiazoles. researchgate.netresearchgate.net A one-pot synthesis method has been developed where carboxylic acids and hydrazine are converted to 1,3,4-thiadiazoles in the presence of the Vilsmeier reagent and Lawesson's reagent. researchgate.net This method is advantageous due to its simplicity, mild reaction conditions, and good to excellent yields. researchgate.net

Modern and Efficient Synthetic Approaches

The synthesis of this compound derivatives has been significantly advanced by modern techniques that offer improvements over classical methods in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including 1,3,4-thiadiazole derivatives. nanobioletters.comnih.gov This technique dramatically reduces reaction times, often from hours or days to mere minutes, while frequently improving product yields. nih.govresearchgate.net For instance, the synthesis of N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives was achieved in significantly shorter times compared to conventional heating methods. researchgate.net Similarly, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized with enhanced yields and reaction rates under microwave irradiation compared to classical heating. nih.gov The efficiency of microwave heating has also been demonstrated in the synthesis of tetrahydropyrimidine (B8763341) derivatives incorporating a 1,3,4-oxadiazole (B1194373) core, where reaction times were reduced from 20-24 hours to 22-24 minutes. foliamedica.bg

Research has shown that microwave irradiation can be applied to various reaction types for synthesizing thiadiazole-related structures, including the synthesis of thioether derivatives with 1,2,4-triazole (B32235) moieties, achieving high yields in as little as 15 minutes. nih.gov The benefits of this approach are linked to the efficient and uniform heating of the reaction mixture, which accelerates the rate of reaction. researchgate.net

Derivative TypeConventional Method TimeMicrowave-Assisted TimeYield ImprovementReference
N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amineHoursMinutesNoted researchgate.net
N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamideHoursMinutesEnhanced Yields nih.gov
Tetrahydropyrimidine with 1,3,4-oxadiazole core20-24 hours22-24 minutesNoted foliamedica.bg
Thioether derivatives with 1,2,4-triazole moieties>4 hours15 minutes81% Yield nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple starting materials in a single synthetic operation. This approach is valued for its atom economy, reduction of waste, and simplification of purification processes. Several one-pot methods have been developed for the synthesis of the 1,3,4-thiadiazole core and its derivatives.

A notable example is the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives from a thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE) as a mild additive, avoiding the use of toxic reagents like phosphorus oxychloride. encyclopedia.pub Another efficient protocol involves the reaction of 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid to produce 1,3,4-thiadiazole-thiazolidine-4-one hybrids. nih.gov Similarly, 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized in a one-pot, two-step reaction from aryl hydrazides and aryl aldehydes using Lawesson's reagent, achieving moderate to high yields. semanticscholar.org These MCRs are advantageous as they avoid the need to isolate intermediate compounds, thereby saving time and resources. semanticscholar.org

Green Chemistry Approaches

Green chemistry principles aim to design chemical processes that are environmentally benign, non-hazardous, and economically viable. researchgate.net In the context of thiadiazole synthesis, green approaches often involve the use of safer solvents, alternative energy sources like ultrasound, and recyclable catalysts. nanobioletters.comresearchgate.net

Synthesis of Key Intermediates for this compound Derivatization

The construction of this compound derivatives relies on the availability of key building blocks, primarily the 2-amino-1,3,4-thiadiazole scaffold and related amide precursors.

Preparation of 2-Amino-1,3,4-Thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole ring is a fundamental structural unit for a vast array of derivatives. A common and straightforward method for its synthesis involves the cyclization of thiosemicarbazide or its derivatives. For instance, reacting thiosemicarbazide with various acids in the presence of a dehydrating agent like phosphorous oxychloride is a one-step method to obtain 2-amino-1,3,4-thiadiazoles. researchgate.net

Another well-established route is the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation, which provides a facile and scalable synthesis of 2-amino-substituted 1,3,4-thiadiazoles. acs.org Variations of this approach include the cyclization of thiosemicarbazide with carbon disulfide in the presence of anhydrous sodium carbonate to yield 2-amino-5-mercapto-1,3,4-thiadiazole, a versatile intermediate for further functionalization. rjptonline.org The reaction between a thiosemicarbazide and a carboxylic acid can also be achieved in a one-pot manner using polyphosphate ester (PPE), which facilitates the three-step process leading to the desired 2-amino-1,3,4-thiadiazole. encyclopedia.pub

Starting MaterialsKey Reagents/ConditionsProductReference
Thiosemicarbazide, Carboxylic AcidPhosphorous Oxychloride2-Amino-1,3,4-thiadiazole researchgate.net
Thiosemicarbazide, AldehydeI₂-mediated oxidative cyclization2-Amino-1,3,4-thiadiazole acs.org
Thiosemicarbazide, Carbon DisulfideAnhydrous Sodium Carbonate2-Amino-5-mercapto-1,3,4-thiadiazole rjptonline.org
Thiosemicarbazide, Carboxylic AcidPolyphosphate Ester (PPE)2-Amino-1,3,4-thiadiazole encyclopedia.pub

Synthesis of Thiadiazole-Containing Amide Precursors

The formation of the amide bond is a critical step in producing this compound and its derivatives. This is typically achieved by reacting the primary amino group of the 2-amino-1,3,4-thiadiazole scaffold with an appropriate acylating agent.

In multi-step syntheses, 5-amino-1,3,4-thiadiazole-2-thiol can be used as a starting material, which is then treated with acyl chlorides to form the corresponding amide derivatives. ut.ac.ir These precursors can then undergo further reactions, such as S-alkylation, to yield the final target molecules. ut.ac.ir The presence of the amide group on the thiadiazole scaffold has been suggested to be essential for certain biological activities. ut.ac.ir A series of novel amide derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for various applications. nih.gov The synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives highlights a direct approach where the core amine is acylated to produce the final amide product. nih.gov The reaction of 1,3,4-thiadiazole derivatives with reagents like sodium nitrate (B79036) and hydrochloric acid can form a diazonium salt, which is another reactive intermediate for creating more complex structures. chemmethod.com

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted this compound and its broader class of 1,3,4-thiadiazole derivatives often involves cyclization reactions where the formation of specific constitutional isomers (regioisomers) or stereoisomers is a critical consideration. The control over regiochemistry and stereochemistry is paramount for defining the final molecule's three-dimensional structure and, consequently, its biological and chemical properties.

Regioselectivity in 1,3,4-Thiadiazole Ring Formation

Regioselectivity in the synthesis of 1,3,4-thiadiazoles is frequently observed during the cyclization of unsymmetrical precursors, such as substituted thiosemicarbazides. The choice of cyclizing agent and the nature of the substituents on the thiosemicarbazide backbone can direct the reaction pathway to yield a specific regioisomer.

A notable example is the reagent-based regioselective cyclization of thiosemicarbazide intermediates. nih.gov The reaction of a thiosemicarbazide with different reagents can lead to the formation of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles through regioselective processes. organic-chemistry.org For instance, when a thiosemicarbazide intermediate is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in dimethyl sulfoxide (B87167) (DMSO), it can preferentially form the 1,3,4-oxadiazole ring. organic-chemistry.org Conversely, using p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534) in N-methyl-2-pyrrolidone can favor the formation of the 1,3,4-thiadiazole ring. organic-chemistry.org

The regioselectivity of the p-TsCl mediated cyclization can also be influenced by the substituents (R¹ and R²) on the thiosemicarbazide. nih.gov This highlights that both the reagents and the electronic and steric properties of the substituents on the starting material play a crucial role in directing the cyclization. nih.gov

Table 1: Influence of Reagents on Regioselective Cyclization of Thiosemicarbazide Intermediates

Starting Material Reagent/Conditions Predominant Product Reference
Thiosemicarbazide intermediate EDC·HCl, DMSO 2-Amino-1,3,4-oxadiazole organic-chemistry.org
Thiosemicarbazide intermediate p-TsCl, Et₃N, NMP 2-Amino-1,3,4-thiadiazole organic-chemistry.org

Abbreviations: DMSO (Dimethyl sulfoxide), EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), Et₃N (Triethylamine), NMP (N-methyl-2-pyrrolidone), p-TsCl (p-toluenesulfonyl chloride).

Another example of regiocontrol involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides. nih.gov This reaction was found to proceed in a regioselective manner, yielding angular nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]quinazolin-5-ones instead of the expected linear isomers. This outcome is attributed to electronic control during the synthesis, demonstrating that the intrinsic electronic properties of the heterocyclic precursors can dictate the regiochemical outcome of the annulation. nih.gov

Stereoselectivity in the Synthesis of 1,3,4-Thiadiazole Derivatives

Stereoselectivity becomes a key factor when chiral centers are present in the starting materials or are formed during the synthesis of 1,3,4-thiadiazole derivatives. A prominent example is the synthesis of glycoside derivatives of 1,3,4-thiadiazoles, where the stereochemistry at the anomeric carbon of the sugar moiety is critical.

In a study involving the synthesis of novel 1,3,4-thiadiazole derivatives of glucosides, 2-amino-5-mercapto-1,3,4-thiadiazole was reacted with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. nih.gov The reaction proceeded with high stereoselectivity to yield the β-configured product. This outcome indicates that the nucleophilic substitution reaction at the anomeric carbon occurs via an S(_N)2 mechanism, which results in an inversion of the stereochemical configuration. nih.gov

Table 2: Stereoselective Synthesis of a Glucoside-Thiadiazole Derivative

Reactant 1 Reactant 2 Key Conditions Product Stereochemistry Mechanism Reference

This selective formation of one stereoisomer over others is crucial, as different stereoisomers can have vastly different biological activities. The ability to control the stereochemical outcome allows for the synthesis of pure, active compounds for further investigation and application.

Chemical Modifications and Derivatization of the N 1,3,4 Thiadiazol 2 Yl Formamide Scaffold

Substitution Reactions on the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) ring exhibits distinct reactivity towards electrophilic and nucleophilic reagents, largely influenced by the electron-withdrawing nature of the nitrogen atoms and the sulfur heteroatom.

The 1,3,4-thiadiazole ring is generally considered electron-deficient, which makes it resistant to electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation. However, the presence of activating groups, such as an amino group at the 2-position, can facilitate these reactions, typically directing the incoming electrophile to the 5-position. nih.gov

For instance, 2-amino-1,3,4-thiadiazoles can undergo bromination in the presence of bromine in acetic acid to yield the corresponding 5-bromo derivatives. nih.gov Nitration of 2-amino-1,3,4-thiadiazole (B1665364) with fuming nitric acid at elevated temperatures has also been reported to produce the 5-nitro derivative. nih.gov While direct electrophilic substitution on N-(1,3,4-Thiadiazol-2-yl)formamide is not extensively documented, the formamide (B127407) group can be hydrolyzed to the corresponding 2-amino derivative, which can then undergo electrophilic substitution.

Table 1: Examples of Electrophilic Substitution Reactions on 2-Amino-1,3,4-thiadiazole Derivatives.
Starting MaterialReagentProductReference
2-Amino-1,3,4-thiadiazoleBr₂ in Acetic Acid2-Amino-5-bromo-1,3,4-thiadiazole nih.gov
2-Amino-1,3,4-thiadiazoleFuming HNO₃2-Amino-5-nitro-1,3,4-thiadiazole nih.gov

In contrast to its resistance to electrophilic attack, the carbon atoms of the 1,3,4-thiadiazole ring, particularly at the 2- and 5-positions, are susceptible to nucleophilic attack. This reactivity is enhanced by the presence of a good leaving group, such as a halogen atom. nih.gov

Halogenated 1,3,4-thiadiazoles are therefore valuable intermediates for introducing a variety of functional groups onto the thiadiazole ring. For example, 5-chloro-1,3,4-thiadiazole derivatives readily react with nucleophiles to afford a range of 5-substituted products. nih.gov The bromine atom in 5-bromo-1,3,4-thiadiazole derivatives is also readily displaced by nucleophiles, making it a key synthon for further derivatization. The reaction of 4,7-dibromo mdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine with morpholine (B109124) has been shown to result in the selective monosubstitution of one of the bromine atoms, highlighting the utility of nucleophilic substitution in creating functionalized thiadiazole systems. researchgate.netmdpi.com

Table 2: Examples of Nucleophilic Substitution Reactions on Halogenated 1,3,4-Thiadiazole Derivatives.
Starting MaterialNucleophileProductReference
5-Chloro-2-aryl-1,3,4-thiadiazoleVarious Nucleophiles5-Substituted-2-aryl-1,3,4-thiadiazole nih.gov
4,7-Dibromo mdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazineMorpholine4-(7-Bromobenzo[d] nih.govmdpi.comresearchgate.netthiadiazol-4-yl)morpholine mdpi.comresearchgate.net

Modifications at the Formamide Moiety

The formamide group of this compound provides another site for chemical modification, allowing for the introduction of diverse functionalities.

The formamide nitrogen can, in principle, undergo alkylation. More commonly, the formamide is hydrolyzed to the corresponding 2-amino-1,3,4-thiadiazole, which is then readily acylated or alkylated. nih.gov Amidation of 2-amino-1,3,4-thiadiazole derivatives with various acylating agents, such as acid chlorides or anhydrides, leads to the formation of N-acyl derivatives. For instance, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized through an amidation reaction using EDC and HOBt. nih.gov Similarly, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared via carbodiimide-promoted condensation. researchgate.net Alkylation of the amino group is also a common modification.

Table 3: Examples of Amidation Reactions of 2-Amino-1,3,4-thiadiazole Derivatives.
Starting MaterialAcylating Agent/Coupling ReagentsProductReference
5-Amino-1,3,4-thiadiazole-2-thiol (B144363)Phenylacetic acid derivatives, EDC, HOBtN-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives nih.gov
5-Aryl-1,3,4-thiadiazol-2-amine2-(3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid, EDCI, HOBtN-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives researchgate.net

The hydrolysis of the formamide group to the free amine allows for the facile synthesis of Schiff bases through condensation with various aldehydes and ketones. nih.gov This reaction is a widely used method for introducing a diverse range of substituents onto the 2-amino position of the thiadiazole ring. The resulting imine functionality can then serve as a handle for further chemical transformations. A variety of Schiff bases have been synthesized from 2-amino-5-substituted-1,3,4-thiadiazoles and different aromatic aldehydes.

Table 4: Examples of Schiff Base Formation from 2-Amino-1,3,4-thiadiazole Derivatives.
Starting MaterialAldehyde/KetoneProductReference
2-Amino-5-(2-hydroxy-phenyl)-1,3,4-thiadiazoleo-VanillinSchiff base of o-vanillin and 2-amino-5-(2-hydroxy-phenyl)-1,3,4-thiadiazole
5-Styryl-2-amino-1,3,4-thiadiazoleVarious aromatic aldehydesSchiff bases of 5-styryl-2-amino-1,3,4-thiadiazole researchgate.net

Hybridization with Other Heterocyclic Systems

The this compound scaffold can be elaborated into more complex fused heterocyclic systems, leading to molecules with potentially enhanced biological activities. This is typically achieved by reacting the corresponding 2-amino-1,3,4-thiadiazole derivative with bifunctional reagents.

A prominent example is the synthesis of imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles. This is commonly accomplished by reacting a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone, such as a phenacyl bromide, in a suitable solvent like ethanol (B145695). mdpi.comresearchgate.netnih.gov The reaction proceeds through initial N-alkylation followed by an intramolecular cyclization. mdpi.com

Another important class of hybridized systems is the mdpi.comresearchgate.netnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazoles. These are often synthesized from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can be prepared from thiocarbohydrazide (B147625) and a carboxylic acid derivative. The triazole-thiol then undergoes cyclization with various reagents, such as aromatic aldehydes or isothiocyanates, to form the fused triazolo-thiadiazole ring system. researchgate.netnih.gov

Table 5: Examples of Hybridization Reactions to Form Fused Heterocyclic Systems.
Starting MaterialReagentFused Heterocyclic SystemReference
2-Amino-5-substituted-1,3,4-thiadiazoleα-Haloketone (e.g., phenacyl bromide)Imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole mdpi.comresearchgate.netnih.gov
4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiolHeteroaromatic aldehydes6-(Aryl)-3-(5-nitrofuran-2-yl)-5,6-dihydro- mdpi.comresearchgate.netnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole nih.gov
4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiolAlkyl/aryl isothiocyanates6-(Alkyl/aryl amino)-3-(5-nitrofuran-2-yl)- mdpi.comresearchgate.netnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole nih.gov

Imidazo[2,1-b]-1,3,4-Thiadiazole Derivatives

The synthesis of imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazoles represents a significant area of development, yielding compounds with a broad spectrum of biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.nettandfonline.com The most prevalent synthetic route involves the condensation reaction between a 2-amino-1,3,4-thiadiazole derivative and an α-haloketone, such as a substituted phenacyl bromide. mdpi.comresearchgate.net This reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization to form the fused bicyclic system.

The reaction is typically carried out in a suitable solvent like ethanol under reflux conditions. mdpi.comresearchgate.net This method allows for the introduction of a wide variety of substituents at the 2-, 5-, and 6-positions of the imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole scaffold, enabling extensive SAR studies. researchgate.net For instance, a series of 2,6-diaryl-imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole derivatives were synthesized and evaluated for anti-inflammatory activity, with some compounds showing better efficacy than the standard drug diclofenac. mdpi.com Another study reported the synthesis of imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole–chalcone hybrids which demonstrated significant cytotoxic activity against several human cancer cell lines. rsc.org

Table 1: Examples of Synthesized Imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole Derivatives and Their Reported Activities

Derivative ClassSynthetic PrecursorsKey ReactionReported Biological ActivityReference
2,6-Diaryl-imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazoles5-Aryl-1,3,4-thiadiazol-2-amine, substituted phenacyl bromidesCondensation/CyclizationAnti-inflammatory, Analgesic mdpi.com
Imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole-chalconesImidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole-carboxaldehyde, substituted acetophenonesClaisen-Schmidt CondensationAnticancer (Cytotoxic) rsc.org
Amide derivatives of imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazolesSubstituted imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazolesAmidationAnticancer tandfonline.com
2-(4-methylbenzyl)-5,6-substituted-imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazoles2-Amino-5-(4-methylbenzyl)-1,3,4-thiadiazole, α-haloketonesCondensation/CyclizationAntiproliferative researchgate.net

Oxadiazole-Thiadiazole Hybrids

Hybrid molecules incorporating both 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) rings have attracted interest due to their potential as antifungal and anticancer agents. nih.govcapes.gov.br The synthesis of these hybrids typically involves the coupling of pre-functionalized thiadiazole and oxadiazole precursors or the construction of one ring onto the other. A common strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclization of acylhydrazides. organic-chemistry.org Therefore, a key intermediate for creating these hybrids is often a 1,3,4-thiadiazole-containing hydrazide. This intermediate can be reacted with various reagents to form the oxadiazole ring.

For example, a hydrazide derivative of thiadiazole can be condensed with carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride to yield the desired oxadiazole-thiadiazole hybrid. nanobioletters.com Alternatively, reaction with carbon disulfide can lead to a mercapto-oxadiazole intermediate which can be further functionalized. nanobioletters.com Research has shown that certain oxadiazole-thiadiazole hybrids, particularly those bearing a nitro group, exhibit significant antifungal activity. nih.gov

Triazole-Thiadiazole Hybrids

The combination of the 1,3,4-thiadiazole ring with a 1,2,3-triazole or 1,2,4-triazole (B32235) moiety is another strategy to generate novel bioactive compounds. nih.govsbq.org.br The synthesis of such hybrids can be achieved through several routes. One method involves the reaction of a thiosemicarbazone derivative of a triazole ketone with a cyclizing agent to form the thiadiazole ring. nih.gov

Another versatile approach utilizes the reaction of a thiadiazole-containing intermediate with reagents that build the triazole ring. For example, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can be converted to a thiosemicarbazone, which is then cyclized to form the thiadiazole ring. researchgate.net Alternatively, a key building block, 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone, was reacted with ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate to yield a triazole-thiadiazole hybrid. nih.gov These synthetic strategies provide access to a wide range of hybrid molecules for biological screening.

Thiazolidinone and Oxazolidinone Derivatives

Thiazolidin-4-ones and their oxygen analogs, oxazolidinones, are important heterocyclic motifs known for a wide range of pharmacological activities. researchgate.netnih.gov The incorporation of a thiazolidinone or oxazolidinone ring onto the 1,3,4-thiadiazole scaffold has led to the discovery of potent antimicrobial agents. nih.gov The synthesis of these derivatives often starts from a 2-amino-1,3,4-thiadiazole.

For the synthesis of 4-thiazolidinone (B1220212) derivatives, the 2-amino-1,3,4-thiadiazole is first converted into a Schiff base (imine) by reaction with an appropriate aldehyde. nih.gov This imine then undergoes cyclocondensation with a mercaptoacid, such as thioglycolic acid, to yield the 2-(thiazolidin-4-on-3-yl)-1,3,4-thiadiazole structure. A related synthesis involves reacting 2-amino-5-substituted-1,3,4-thiadiazole with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) to form a 2-(thiazolidin-4-on-2-ylimino)-1,3,4-thiadiazole scaffold. nih.gov Similarly, oxazolidinone derivatives can be prepared by reacting the Schiff base with α-hydroxy acids or their equivalents. chemmethod.com

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The systematic introduction of various functional groups onto the thiadiazole scaffold is a fundamental approach in medicinal chemistry to establish clear structure-activity relationships (SAR). This involves modifying the core structure with different substituents to optimize potency, selectivity, and pharmacokinetic properties.

Aromatic and Heteroaromatic Substituents

The attachment of aromatic and heteroaromatic rings to the 1,3,4-thiadiazole core is a widely explored strategy. mdpi.com The nature and substitution pattern of these aryl groups can profoundly influence the biological activity. nih.gov For instance, in a series of this compound derivatives bearing a thiochromanone moiety, the substituents on the aromatic part of the thiochromanone significantly affected the antifungal activity. nih.gov

SAR studies have revealed that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate activity. For example, a methoxy (B1213986) group on a phenyl ring attached to the thiadiazole core was found to greatly increase binding affinity and selectivity for human adenosine (B11128) A3 receptors. nih.gov In another study on secretin receptor agonists, a wide range of substitutions on two different phenyl rings of a 1,3,4-thiadiazole scaffold were systematically evaluated to determine steric and electronic effects on activity. nih.gov The introduction of heteroaromatic rings, such as furan (B31954), pyridine, or indole, is also a common tactic to improve biological profiles. nih.govnih.gov

Table 2: Influence of Aromatic Substituents on the Biological Activity of 1,3,4-Thiadiazole Derivatives

Derivative SeriesSubstituent TypePosition of SubstitutionObserved Effect on ActivityTarget/ActivityReference
N-[3-(4-methoxyphenyl)- rsc.orgmdpi.comtandfonline.comthiadiazol-5-yl]-acetamideMethoxy (electron-donating)para-position of phenyl ringIncreased binding affinityAdenosine A3 receptor antagonist nih.gov
Oxadiazole-thiadiazole hybridsNitro (electron-withdrawing)Phenyl ringSignificant antifungal activityAntifungal nih.gov
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideHydroxy (electron-donating)para-position of C-5 phenyl ringHigh cytotoxic activityAnticancer (SK-MEL-2) mdpi.com
N-benzyl-5-phenyl-1,3,4-thiadiazole-2-aminesFluoro, Nitro (electron-withdrawing)para-position of phenyl ringHigher inhibitory activity than cisplatinAnticancer (MDA-MB-231) mdpi.com
2-(Arylazo)-5-aryl-1,3,4-thiadiazolesVarious (NO2, Br, OCH3)Aryl ringsModulation of spectroscopic propertiesAzo Dyes mdpi.com

Aliphatic and Alicyclic Moieties

While aromatic substituents are common, the introduction of aliphatic (e.g., methyl, ethyl, propyl) and alicyclic (e.g., cyclopropyl (B3062369), cyclohexyl) groups is also a valuable strategy for fine-tuning the properties of thiadiazole derivatives. organic-chemistry.org These non-aromatic groups can influence factors such as lipophilicity, metabolic stability, and conformational flexibility, which are critical for drug action.

A notable example is the synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. researchgate.net In this molecule, a simple aliphatic propyl group is attached at the 5-position of the thiadiazole ring, while an alicyclic cyclopropyl group is part of the amide side chain. The cyclopropyl group, in particular, is a popular "bioisostere" for phenyl rings or other larger groups, offering a way to probe space while maintaining or improving activity with lower molecular weight. Studies on such compounds have been conducted to explore their fungicidal and herbicidal activities, with comparative molecular field analysis (CoMFA) used to build models for predicting the activity of newly designed compounds. researchgate.net

Spectroscopic Characterization and Structural Elucidation of N 1,3,4 Thiadiazol 2 Yl Formamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-(1,3,4-Thiadiazol-2-yl)formamide derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons, carbons, and other NMR-active nuclei within the molecule.

¹H-NMR spectroscopy is instrumental in identifying the types and connectivity of protons in a molecule. In the case of this compound derivatives, the spectra typically exhibit characteristic signals for the formyl proton, the NH proton, and the proton on the thiadiazole ring.

For instance, in a study of 5-arylimino-1,3,4-thiadiazole derivatives, the aromatic protons were observed in the range of 7.23–8.27 ppm. dergipark.org.tr The NH proton of the formamide (B127407) group typically appears as a broad singlet at a downfield chemical shift, often above 13 ppm in DMSO-d₆, due to its acidic nature and potential for hydrogen bonding. durham.ac.uk The formyl proton (CHO) also gives a characteristic singlet. The chemical shift of the proton attached to the thiadiazole ring (C5-H) can vary depending on the substituents on the ring.

Table 1: Representative ¹H-NMR Data for this compound Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Assignment
(Z)-1-(5-((4-nitrophenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one DMSO-d₆ Signals observed, but specific shifts for the formamide protons are not detailed in the provided context. nih.gov Aromatic and other protons
3-phenyl-1,2,4-thiadiazole-5-amine CDCl₃ 8.13–8.18 (m, 2H), 7.39–7.45 (m, 3H), 6.32 (br s, 1H) durham.ac.uk Aromatic and amine protons
5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine DMSO-d₆ 7.23–8.27 (m), 2.27–2.57 (s), 8.40–11.28 (br s) dergipark.org.tr Aromatic, CH₃, and NH protons

This table is for illustrative purposes and specific data for the parent compound this compound was not available in the search results.

¹³C-NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound derivatives, the spectrum will show distinct signals for the formyl carbonyl carbon and the carbons of the thiadiazole ring.

The carbonyl carbon of the formamide group is typically observed in the downfield region of the spectrum. The carbons of the 1,3,4-thiadiazole (B1197879) ring also have characteristic chemical shifts. For example, in 5-substituted-1,3,4-thiadiazole derivatives, the C2 and C5 carbons of the thiadiazole ring show signals at distinct positions. In one study, the C2 carbon adjacent to the secondary amine was observed between 163.77 and 169.01 ppm, while the C5 carbon was found in the range of 159.56–162.90 ppm. dergipark.org.tr

Table 2: Representative ¹³C-NMR Data for Thiadiazole Derivatives

Compound Solvent Chemical Shift (δ, ppm) Assignment
3-phenyl-1,2,4-thiadiazole d₆-DMSO 180.0, 155.1, 131.8, 129.4, 129.0, 127.0 durham.ac.uk C=S, C=N, and aromatic carbons
5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine DMSO-d₆ 163.77–169.01, 159.56–162.90 C2 and C5 of thiadiazole ring dergipark.org.tr

This table is for illustrative purposes and specific data for the parent compound this compound was not available in the search results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would be expected to show characteristic absorption bands for the N-H, C=O (amide I), C-N, and C=N bonds, as well as vibrations associated with the thiadiazole ring.

Key expected vibrational frequencies include:

N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹.

C=O stretching (Amide I): A strong absorption band usually found between 1650 and 1700 cm⁻¹.

C=N stretching: Associated with the thiadiazole ring, appearing in the 1600-1650 cm⁻¹ region.

C-S stretching: Vibrations for the carbon-sulfur bond in the thiadiazole ring would be expected at lower frequencies.

In a study of related 1,3,4-thiadiazole derivatives, characteristic IR absorption bands were observed for N-H, C=N, and C-S groups. researchgate.netjocpr.com For example, the IR spectrum of a disubstituted 1,3,4-thiadiazole derivative showed a C=N stretching band at 1604 cm⁻¹ and a C-S band at 1257 cm⁻¹. jocpr.com

Table 3: Characteristic IR Absorption Bands for Thiadiazole Derivatives

Functional Group Typical Wavenumber Range (cm⁻¹)
N-H Stretch 3100 - 3500
C=O Stretch (Amide I) 1650 - 1700
C=N Stretch 1600 - 1650
C-S Stretch ~1250

This table provides general ranges and specific values can vary based on the full molecular structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for related 1,3,4-thiadiazole derivatives often involve the cleavage of the ring or the loss of small molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. HRMS is a critical tool for confirming the identity of newly synthesized this compound derivatives. durham.ac.uk For instance, in the characterization of a related thiadiazole derivative, HRMS (ES-TOF+) provided an exact mass measurement that confirmed the calculated elemental composition. durham.ac.uk

X-ray Crystallography for Absolute Structure and Conformational Analysis

Detailed crystallographic studies on derivatives of this compound reveal key structural features, including the planarity of the thiadiazole ring system and the conformational orientations of substituents. These studies have been instrumental in confirming the structures of newly synthesized compounds and in understanding the intermolecular interactions that dictate their packing in the solid state.

A notable example is the X-ray crystallographic analysis of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide , a closely related derivative. The study provided comprehensive data on its crystal and molecular structure. nih.gov The compound crystallizes in the triclinic space group P-1, with the acetamido-1,3,4-thiadiazole moiety being essentially planar. This planarity is a significant feature, influencing the potential for π-π stacking interactions in the crystal lattice.

The molecular structure reveals the presence of inversion dimers linked by pairs of N—H···N hydrogen bonds, which form R22(8) ring motifs. These dimers are further organized into chains through intermolecular C—H···O hydrogen bonds. nih.gov Such hydrogen bonding networks are crucial in stabilizing the crystal structure and influencing the physicochemical properties of the compound.

The crystallographic data for N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is summarized in the table below:

Crystal Data for N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Chemical FormulaC₅H₇N₃OS₂
Formula Weight189.26
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)5.0797 (10)
b (Å)7.9894 (16)
c (Å)10.081 (2)
α (°)91.96 (3)
β (°)90.94 (3)
γ (°)105.27 (3)
Volume (ų)394.32 (14)
Z2

Furthermore, the first single-crystal X-ray diffraction analysis of 5-arylimino-1,3,4-thiadiazole regioisomers has been reported, providing definitive proof of their molecular structure. mdpi.com Specifically, the crystal structures of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one and (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one were determined, confirming the (Z)-geometry of these molecules. mdpi.com

The conformational analysis of these derivatives, facilitated by X-ray crystallography, is vital for understanding their interaction with biological targets. The specific arrangement of atoms and functional groups in three-dimensional space dictates the molecule's ability to bind to receptor sites, thereby influencing its pharmacological activity. For instance, the planarity of the thiadiazole ring and the orientation of its substituents can affect how the molecule fits into the active site of an enzyme or receptor.

Theoretical and Computational Chemistry Studies on N 1,3,4 Thiadiazol 2 Yl Formamide Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods have been instrumental in characterizing 1,3,4-thiadiazole (B1197879) derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It has been applied to 1,3,4-thiadiazole derivatives to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and various chemical reactivity descriptors. universci.comuniversci.comnih.gov

DFT calculations, often using the B3LYP functional with basis sets like 6-311G, have been used to confirm the structures of newly synthesized compounds. universci.comuniversci.com There is often excellent agreement between theoretically calculated bond lengths and angles and those determined experimentally through X-ray diffraction. universci.comuniversci.com The calculated HOMO and LUMO energy levels help in understanding the molecule's reactivity, with the HOMO energy indicating the ability to act as an electron donor. nih.govnih.gov The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov Furthermore, DFT has been used to study molecular electrostatic potential (MEP) and non-covalent interactions within these molecular systems.

DFT ApplicationDescriptionBasis Set ExampleReference
Geometry Optimization Calculation of the lowest energy structure, predicting bond lengths and angles.6-311G(d,p) universci.comuniversci.com
Frontier Molecular Orbitals Calculation of HOMO-LUMO energies to assess electronic properties and reactivity.6-311++G(d,p) nih.govrsc.org
Reactivity Descriptors Calculation of parameters like electronegativity, hardness, and softness to predict chemical behavior.B3LYP/6-311G+2(d,p) nih.gov
Spectroscopic Analysis Supporting experimental data from IR and NMR spectroscopy.B3LYP/6-311G universci.comuniversci.com

Tautomeric Studies

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in many heterocyclic compounds, including 1,3,4-thiadiazole derivatives. Computational studies have been vital in investigating the equilibrium between different tautomeric forms. For instance, theoretical methods like Hartree-Fock (HF), MP2, and DFT (B3LYP) have been used to study the tautomeric equilibrium between 2-azido-1,3,4-thiadiazole and its cyclic tetrazole form, demonstrating that the azido (B1232118) form is more stable. sciencepublishinggroup.com

Spectroscopic studies, supported by computational analysis, have also confirmed keto-enol tautomerism in certain 1,3,4-thiadiazole derivatives. nih.govdoaj.orgresearchgate.net The ratio of keto to enol forms can be influenced by solvent polarity, with polar aprotic solvents favoring the keto form and non-polar solvents favoring the enol form, as observed through ¹H-NMR and UV-Visible spectroscopy. nih.govresearchgate.net

Tautomerism TypeInvestigated DerivativesMethods UsedKey FindingReference
Azide-Tetrazole 2-azido-1,3,4-thiadiazole derivativesHF, B3LYP, MP2The 2-azido-1,3,4-thiadiazole form is more stable than the fused tetrazole ring tautomer. sciencepublishinggroup.com
Keto-Enol Derivative with 3-mercaptobutan-2-one and quinazolin-4-one moietiesFTIR, NMR, Mass SpectrometryCompound exists as keto-enol tautomers, with the equilibrium depending on solvent polarity. nih.govresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to understand the interactions of 1,3,4-thiadiazole derivatives with biological targets and to screen for potential new drugs.

Ligand-Protein Interaction Analysis

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues in a protein's active site. For 1,3,4-thiadiazole derivatives, these studies have revealed that binding is often governed by a combination of hydrogen bonds and hydrophobic interactions. psu.edu

For example, docking studies of derivatives with Dihydrofolate reductase (DHFR) showed critical hydrogen bonds with residues like Ser59 and arene-arene interactions with Phe31. nih.gov In studies targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), hydrogen bonds with key residues such as GLU885, ASP1046, and ASN923 were identified as crucial for binding affinity. mdpi.com The nitrogen atoms of the 1,3,4-thiadiazole ring itself can act as hydrogen bond acceptors, enhancing the binding. mdpi.com Similarly, interactions with amino acids like GLU 353 and ARG 394 in the estrogen receptor have been highlighted. biointerfaceresearch.com

Protein TargetKey Interacting ResiduesType of InteractionReference
Dihydrofolate Reductase (DHFR)Ser59, Phe31Hydrogen bond, Arene-arene nih.gov
VEGFR-2GLU885, ASP1046, ASN923Hydrogen bond mdpi.com
Estrogen Receptor (ER)GLU 353, ARG 394, ASP 351Hydrogen bond biointerfaceresearch.com
Peptide Deformylase (PDF)Gly45, Gly89, Glu95, Cys90, Leu91Hydrogen bond, Hydrophobic psu.edu
NUDT5(Not specified)Hydrogen bond researchgate.net

Binding Affinity Prediction

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol. This score estimates the free energy of binding, with more negative values indicating stronger and more stable interactions. These predictions are valuable for ranking potential drug candidates before their synthesis and experimental testing. psu.edu

For instance, certain 1,3,4-thiadiazole derivatives have shown high predicted binding affinities for various targets. A derivative targeting the estrogen receptor showed a glide score of -9.36 kcal/mol. biointerfaceresearch.com Another compound targeting ADP-sugar pyrophosphatase (NUDT5) exhibited a docking score of -8.9 kcal/mol and a more refined MM-GBSA value of -31.5 kcal/mol. researchgate.net Derivatives targeting the SARS-CoV-2 main protease have shown binding affinities ranging from -6.9 to -8.5 kcal/mol. universci.comuniversci.com These computational predictions help prioritize compounds for further in vitro and in vivo evaluation.

DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)MethodReference
TOH62Estrogen Receptor-9.36Glide Score biointerfaceresearch.com
TF62Estrogen Receptor-8.85Glide Score biointerfaceresearch.com
Compound L3ADP-sugar pyrophosphatase (NUDT5)-8.9Docking Score researchgate.net
Compound L3ADP-sugar pyrophosphatase (NUDT5)-31.5MM-GBSA researchgate.net
Compound 2fSARS-CoV-2 Mpro-8.1Binding Affinity universci.comuniversci.com
Compound 3bSARS-CoV-2 Mpro-8.3Binding Affinity universci.comuniversci.com
Compound 20bDHFR-1.6 E (kcal/mol)Binding Energy dovepress.com
Compound RUS-06HIV-1 Protease-117.69Dock Score researchgate.net

Identification of Potential Molecular Targets

A significant application of computational studies, particularly molecular docking, is the identification of potential protein targets for a given class of compounds. For 1,3,4-thiadiazole derivatives, in silico approaches have suggested a wide array of molecular targets implicated in various diseases, especially cancer and infectious diseases. researchgate.netmdpi.com These findings guide further biological assays to validate the predicted activity.

Identified Molecular TargetTherapeutic AreaReference
Dihydrofolate Reductase (DHFR)Anticancer, Antimicrobial nih.govdovepress.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Anticancer (Anti-angiogenesis) mdpi.com
Estrogen Receptor (ER)Anticancer (Breast Cancer) biointerfaceresearch.com
Focal Adhesion Kinase (FAK)Anticancer nih.gov
Epidermal Growth Factor Receptor (EGFR)Anticancer mdpi.com
c-Src/Abl Tyrosine KinaseAnticancer researchgate.net
Carbonic Anhydrase (CA)Diuretic, Antiglaucoma researchgate.netmdpi.com
Peptide Deformylase (PDF)Antibacterial psu.edu
ADP-sugar pyrophosphatase (NUDT5)Anticancer (Breast Cancer) researchgate.net
Kinase ThiM (Klebsiella pneumoniae)Antibacterial nih.govrsc.org
HIV-1 ProteaseAntiviral researchgate.net
SARS-CoV-2 Main ProteaseAntiviral universci.comuniversci.com

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules and in understanding the structural features that govern their therapeutic effects. A more advanced, three-dimensional approach, Comparative Molecular Field Analysis (CoMFA), further elucidates the steric and electrostatic field requirements for optimal interaction with a biological target.

Predictive Modeling for Biological Activity

Predictive QSAR models have been successfully developed for various classes of 1,3,4-thiadiazole derivatives to forecast their biological activities, including antimicrobial and anticancer effects. These models are built by correlating a range of molecular descriptors with experimentally determined biological data.

For instance, a 3D-QSAR study on a series of novel 1,3,4-thiadiazole xylofuranose (B8766934) derivatives with fungicidal properties utilized CoMFA to understand the structural requirements for their activity. nih.gov The resulting CoMFA model provided insights into the favorable and unfavorable steric and electrostatic interactions, guiding the design of more potent fungicidal agents. nih.gov The statistical robustness of such models is crucial, with high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²) indicating strong predictive power.

In another study, 2D-QSAR models were generated for 1,3,4-thiadiazole derivatives as antitubulin agents. researchgate.net The developed models were based on descriptors such as polarizability, molar volume, and the partition coefficient (logP), highlighting the importance of these physicochemical properties in their biological activity. researchgate.net The predictive capacity of these models was validated using an external set of compounds, demonstrating their utility in screening new derivatives. researchgate.net

The table below summarizes the findings from a representative QSAR study on 1,3,4-thiadiazole derivatives, showcasing the correlation between molecular descriptors and biological activity.

Descriptor CategorySpecific DescriptorCorrelation with ActivityImplication for N-(1,3,4-Thiadiazol-2-yl)formamide Derivatives
Topological Molecular Connectivity IndicesPositiveIncreased branching may enhance activity.
Electronic Dipole MomentNegativeLower dipole moments might be favorable for activity.
Physicochemical LogP (Octanol-Water Partition Coefficient)PositiveIncreased lipophilicity could lead to better biological performance.
Steric Molar RefractivityPositiveBulkier substituents may improve interaction with the target.

This table is a generalized representation based on common findings in QSAR studies of heterocyclic compounds and may not directly reflect a specific study on this compound itself.

Biological Activity and Mechanistic Insights of N 1,3,4 Thiadiazol 2 Yl Formamide and Its Derivatives

Investigations into Antimicrobial Activity

The emergence of drug-resistant pathogens presents a major challenge to public health, necessitating the development of novel antimicrobial agents. nih.gov Derivatives of 1,3,4-thiadiazole (B1197879) have shown promise as a source of new compounds with antibacterial, antifungal, and antimycobacterial properties. nih.govbepls.comresearchgate.net The presence of the nitrogen-sulfur heterocyclic ring is considered a key structural feature contributing to their biological activity. nih.gov

Antibacterial Activity (in vitro evaluation)

Numerous studies have demonstrated the in vitro antibacterial activity of N-(1,3,4-Thiadiazol-2-yl)formamide derivatives against a variety of Gram-positive and Gram-negative bacteria. nih.govijpcbs.comrsc.org The agar (B569324) diffusion method and paper disc diffusion technique are commonly employed to evaluate the antibacterial efficacy of these compounds, with the zone of inhibition being a key parameter for assessing activity. nih.govijpcbs.com

For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and screened for their antibacterial activity against Staphylococcus aureus, Bacillus cereus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). ijpcbs.com The results indicated that some of the synthesized compounds exhibited significant antibacterial activity, with the degree of inhibition varying depending on the specific substituent on the thiadiazole nucleus. nih.govijpcbs.com In another study, newly synthesized 1,3,4-thiadiazole derivatives showed inhibitory effects against Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus. rsc.org

It has been observed that even minor structural modifications to the substituent groups on the 1,3,4-thiadiazole ring can significantly impact the antibacterial activity of the resulting derivatives. ijpcbs.com

Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeBacterial StrainActivityReference
Substituted 1,3,4-thiadiazolesStaphylococcus aureus, Bacillus cereusSignificant activity ijpcbs.com
Substituted 1,3,4-thiadiazolesEscherichia coli, Pseudomonas aeruginosaSignificant activity ijpcbs.com
1,3,4-Thiadiazole derivativesKlebsiella pneumoniae, Staphylococcus hominisInhibitory effect rsc.org
1,3,4-Thiadiazole derivativesStaphylococcus epidermidis, alpha Streptococcus haemolyticusInhibitory effect rsc.org

Antifungal Activity (in vitro evaluation)

Derivatives of this compound have also been extensively investigated for their in vitro antifungal properties against a range of fungal pathogens, including various Candida species and other molds. researchgate.netnih.govnih.govnih.gov The antifungal activity of these compounds is often evaluated using methods like the cup-plate agar diffusion method or microdilution broth method to determine the minimum inhibitory concentration (MIC). nih.govnih.govwjpmr.com

Several studies have reported promising antifungal activity for certain 1,3,4-thiadiazole derivatives. For example, a series of N-(1,3,4-thiadiazol-2-yl)-4-oxo-thiochroman-2-yl-formamide derivatives were synthesized and tested for their antifungal activity. nih.gov Some of these compounds demonstrated better antifungal activity against Epidermophyton floccosum and Mucor racemosus than the standard drug fluconazole (B54011), with MIC values as low as 8 μg/mL. nih.gov Another study found that some synthesized 1,3,4-thiadiazole derivatives showed good activity against various fungal strains, with their effectiveness being comparable to standard antifungal drugs. nih.gov

The mechanism of antifungal action for some 1,3,4-thiadiazole derivatives is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.govnih.gov Docking studies have suggested that these compounds may interact with the fungal enzyme 14-α-sterol demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. nih.govnih.gov Other research indicates that some derivatives may disrupt cell wall biogenesis, leading to altered cell morphology and leakage of cellular contents. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeFungal StrainActivityReference
N-(1,3,4-thiadiazol-2-yl)-4-oxo-thiochroman-2-yl-formamide derivativesEpidermophyton floccosum, Mucor racemosusBetter than fluconazole (MIC 8 μg/mL) nih.gov
Substituted 1,3,4-thiadiazolesVarious fungal strainsGood activity, comparable to standard nih.gov
1,3,4-Thiadiazole derivativesCandida speciesNotable antifungal effects nih.govnih.gov
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diolCandida species, moldsPotent antifungal agent (MIC 8-96 μg/ml) researchgate.net

Antitubercular and Antimycobacterial Activity (in vitro evaluation)

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. connectjournals.com Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds with potential antitubercular and antimycobacterial activity. acs.orgcbijournal.com In vitro screening of these compounds is often conducted against Mycobacterium tuberculosis H37Rv and other mycobacterial strains like Mycobacterium smegmatis. acs.orgnih.gov

Several studies have identified 1,3,4-thiadiazole derivatives with significant inhibitory activity against M. tuberculosis. In one study, a series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and evaluated, with 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showing the highest inhibitory activity. acs.orgcolab.ws Another research effort synthesized a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives and found that some compounds possessed good antitubercular activity with notable MIC values. nih.gov Specifically, compounds designated as 5g and 7a were identified as potent antimycobacterial agents. nih.gov

The development of novel 1,3,4-thiadiazole derivatives continues to be an active area of research in the fight against tuberculosis. researchgate.net

Table 3: In Vitro Antitubercular/Antimycobacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeMycobacterial StrainActivityReference
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazoleMycobacterium tuberculosis H37RvHighest inhibitory activity acs.orgcolab.ws
2-(4-chlorophenylamino)-5-(4-aminophenyl)-1,3,4-thiadiazoleMycobacterium tuberculosis57% inhibition acs.org
Compound 5gMycobacterium smegmatis MC-155Good antitubercular activity (MIC 65.74) nih.gov
Compound 7aMycobacterium smegmatis MC-155Good antitubercular activity (MIC 40.86) nih.gov

Exploration of Anticancer/Antiproliferative Activity

The 1,3,4-thiadiazole scaffold is a key feature in several compounds investigated for their potential as anticancer agents. bepls.comresearchgate.net These derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines and to understand their underlying mechanisms of action at the cellular level. bepls.com

In Vitro Cytotoxicity on Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. These include breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC-3), chronic myelogenous leukemia (K562), colon cancer (HCT-116, HT-29), and liver cancer (HepG-2). sioc-journal.cnmdpi.comnih.govnih.govnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to assess the antiproliferative activity of these compounds. sioc-journal.cn

The cytotoxic activity of these derivatives is often dependent on the specific substituents attached to the 1,3,4-thiadiazole ring. For instance, a study on novel 1,3,4-thiadiazole derivatives found that some compounds exhibited good antiproliferative activities against PC-3, MDA-MB-231, and K562 cell lines. sioc-journal.cn In another study, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells. nih.govnih.gov The results showed that one particular compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, displayed the strongest antiproliferative activity against both cell lines. nih.govnih.gov Importantly, many of these studies also investigate the selectivity of the compounds, comparing their cytotoxicity towards cancer cells versus normal cell lines to identify candidates with a favorable therapeutic window. nih.govnih.govrsc.org

Table 4: In Vitro Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives on Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6 nih.gov
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4 nih.gov
Ciprofloxacin-based 1,3,4-thiadiazole derivativesMCF-73.26 - 15.7 mdpi.com
4-fluorobenzyl derivative (1h)SKOV-33.58 mdpi.com
4-fluorobenzyl derivative (1l)A5492.79 mdpi.com
Imidazothiadiazole derivative (43c)CEM, HeLa, L12100.78 - 1.6 mdpi.com

Mechanisms of Action at the Cellular Level

Understanding the mechanisms by which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research in this area has pointed to several cellular pathways and processes that are modulated by these compounds.

One of the key mechanisms identified is the induction of apoptosis, or programmed cell death, in cancer cells. bepls.comrsc.org Studies have shown that some 1,3,4-thiadiazole derivatives can trigger apoptosis through the activation of caspases, such as Caspase-3 and Caspase-8, and by modulating the expression of apoptosis-related proteins like Bax. nih.govnih.gov For example, in silico studies have suggested that the mechanism of action for some new 1,3,4-thiadiazole derivatives is connected with the activities of Caspase 3 and Caspase 8 and the activation of BAX proteins. nih.govnih.gov

Another important mechanism is the interference with the cell cycle progression of cancer cells. rsc.org Some derivatives have been shown to cause cell cycle arrest at different phases, such as the G2/M phase. rsc.org This disruption of the normal cell cycle can prevent cancer cell proliferation. For instance, one study found that a specific 1,3,4-thiadiazole derivative arrested breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.org

Furthermore, some 1,3,4-thiadiazole derivatives have been investigated as inhibitors of specific molecular targets that are critical for cancer cell growth and survival, such as protein kinases like tyrosine kinases. bepls.com By inhibiting these kinases, these compounds can disrupt the signaling pathways that promote cancer cell proliferation. bepls.com

Table 5: Cellular Mechanisms of Action of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeCellular MechanismCancer Cell LineReference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleActivation of Caspase 3, Caspase 8, and BAX proteins (in silico)MCF-7, MDA-MB-231 nih.govnih.gov
Derivative 19G2/M phase cell cycle arrest, apoptosis inductionMCF-7 rsc.org
Derivative 6bInduction of necrosisMCF-7 rsc.org
1,3,4-thiadiazole derivativesInhibition of tyrosine kinasesVarious bepls.com

Enzyme Inhibition Studies

The mechanism of action for many 1,3,4-thiadiazole derivatives involves the targeted inhibition of specific enzymes that are critical for cancer cell survival and proliferation.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov Tetrahydrofolate is essential for the synthesis of precursors for DNA, RNA, and proteins. nih.govnih.gov Consequently, inhibiting DHFR leads to the disruption of DNA replication and cell death, making it an important therapeutic target. nih.gov Antifolates that suppress the DHFR enzyme have been a focus of research for their therapeutic efficiency. nih.gov The discovery of new molecules, including those with a 1,3,4-thiadiazole core, as DHFR inhibitors is a promising avenue for developing new treatments. nih.govgoogle.com

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. core.ac.uk Certain isoforms, particularly CA IX, XII, and XIV, are predominantly found in tumor cell membranes and are linked to cancer progression. nih.gov Therefore, CA inhibitors represent a novel class of anticancer agents.

Derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) are potent inhibitors of CA isozymes II and IV, with inhibition constants in the nanomolar range. nih.gov Studies on 2-substituted 1,3,4-thiadiazole-5-sulfonamides , including 2-formylamino-1,3,4-thiadiazole-5-sulfonamide , showed significant inhibitory activity against CA II. nih.gov A series of 1,3,4-thiadiazole-thiazolidinone derivatives (7a–j) were synthesized as CA inhibitors, with compound 7i (IC50 = 0.402 ± 0.017 μM) being more potent than the standard drug acetazolamide. rsc.org Kinetic analysis revealed that compound 7i binds to the enzyme in a competitive manner. rsc.org

Table 4: Carbonic Anhydrase (CA) Inhibition by 1,3,4-Thiadiazole Derivatives

Compound/Derivative SeriesTarget IsozymeInhibition Value (IC50/Ki)Reference
1,3,4-Thiadiazole-2-sulfonamide derivativesCA II, CA IV10⁻⁸–10⁻⁹ M (Ki) nih.gov
2-Formylamino-1,3,4-thiadiazole-5-sulfonamideCA II1.91 x 10⁻⁷ M (I50) nih.gov
1,3,4-Thiadiazole-thiazolidinone derivative (7i)CA0.402 ± 0.017 μM (IC50) rsc.org
Acetazolamide (Reference)CA0.998 ± 0.046 μM (IC50) rsc.org

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. nih.gov Honokiol, a natural compound, is known to induce cell cycle arrest through the regulation of CDKs. nih.gov Inspired by such mechanisms, researchers have explored 1,3,4-thiadiazole derivatives as CDK inhibitors.

Molecular docking studies have suggested that certain 1,3,4-thiadiazole derivatives can effectively bind to the active site of CDKs. nih.gov For example, compound 19 , which induces G2/M arrest in breast cancer cells, was shown through molecular docking to bind to the CDK1 pocket in a manner similar to a known inhibitor, suggesting it could be a potential CDK1 inhibitor. nih.gov This indicates that direct inhibition of CDKs is a plausible mechanism for the anticancer effects observed with this class of compounds.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, the inhibition of VEGFR-2 is a key strategy in the development of anticancer therapies. nih.govresearchgate.net

A series of novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been synthesized and evaluated for their potential as VEGFR-2 inhibitors. researchgate.netnih.gov In vitro studies demonstrated that several of these compounds were potent inhibitors of VEGFR-2, with IC₅₀ values in the nanomolar range, comparable to the established drug Pazopanib. nih.gov Molecular docking studies identified VEGFR-2 as a potential molecular target for these compounds, with the most active compounds showing favorable orientations within the receptor's binding site. researchgate.netnih.gov The antiproliferative activity of these derivatives against various cancer cell lines is considered to be, at least in part, due to their inhibition of VEGFR-2. researchgate.net

Table 1: VEGFR-2 Inhibition by N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide Derivatives An interactive data table summarizing the inhibitory activity of selected compounds against VEGFR-2.

Compound Description VEGFR-2 IC₅₀ (nM) Reference
Pazopanib Standard Inhibitor --- nih.gov
Compound 7 Furan-2-carboxamide derivative 7.4 researchgate.netnih.gov
Other Active Derivatives Furan-2-carboxamide derivatives 7.4 - 11.5 nih.gov

Acetylcholinesterase (AChE) Inhibition

According to the cholinergic hypothesis, the potentiation of cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. biointerfaceresearch.com Various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated as potential AChE inhibitors. nih.govnih.govtbzmed.ac.ir

Studies have revealed that certain (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds act as potent AChE inhibitors, with some exhibiting high selectivity for AChE over the related enzyme, butyrylcholinesterase (BuChE). nih.gov For instance, one highly potent compound demonstrated an IC₅₀ value of 0.053 µM for AChE and was found to be a mixed-type inhibitor through kinetic studies. nih.gov Another study on drug-1,3,4-thiadiazole conjugates found that all synthesized compounds selectively inhibited AChE in the nanomolar range, with the most potent derivative showing an IC₅₀ value of 18.1 ± 0.9 nM, significantly more active than the reference drug neostigmine (B1678181). nih.gov Similarly, a series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives also showed remarkable inhibitory effects against AChE, with the most active compound having an IC₅₀ of 1.82 ± 0.6 nM. tbzmed.ac.ir

Table 2: Acetylcholinesterase (AChE) Inhibition by 1,3,4-Thiadiazole Derivatives An interactive data table showcasing the inhibitory potency of various thiadiazole derivatives against AChE.

Compound Series Most Potent Compound AChE IC₅₀ Notes Reference
(1,3,4-Thiadiazol-2-yl)benzene-1,3-diol derivatives Compound 9 0.053 µM Mixed-type inhibitor, ~950-fold selective vs. BuChE. nih.gov
Drug-1,3,4-Thiadiazole Conjugates Compound 3b 18.1 ± 0.9 nM More potent than neostigmine (IC₅₀ 2186.5 ± 98.0 nM). nih.gov
Benzamide-1,3,4-Thiadiazole Hybrids Compound 7e 1.82 ± 0.6 nM More active than donepezil (B133215) (IC₅₀ = 0.6 ± 0.05 µM). tbzmed.ac.ir
Thiazolidin-4-one-Thiadiazole Hybrids Compound 4o 1.30±0.007 pIC₅₀ (mM) Showed potent inhibition compared to donepezil. biointerfaceresearch.com

Other Investigated Biological Activities (Focus on in vitro/mechanistic studies)

Anti-inflammatory Potential (Mechanistic Aspects)

The 1,3,4-thiadiazole nucleus is a component of various compounds investigated for anti-inflammatory properties. mdpi.comresearchgate.net Mechanistic studies suggest that the anti-inflammatory effects of some thiadiazole derivatives may be linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The in vivo anti-inflammatory activity of certain 5-(1-adamantyl)-1,3,4-thiadiazole derivatives has been confirmed using the carrageenan-induced paw oedema model in rats, a standard assay for acute inflammation. researchgate.net Among these, a propionic acid derivative demonstrated significant, dose-dependent anti-inflammatory activity. researchgate.net

Antiviral Properties (Mechanism-based)

The antiviral potential of the 1,3,4-thiadiazole scaffold has been explored against a range of viruses. nih.govresearchgate.net A notable example is the anti-influenza agent 1,3,4-thiadiazol-2-ylcyanamide (B55252) (LY217896). nih.gov Studies on its biotransformation revealed that it is converted into a highly polar, mesoionic ribose metabolite. nih.gov This conversion is catalyzed by the enzyme purine (B94841) nucleoside phosphorylase. nih.gov Although this specific metabolite was found to be inactive in vitro, its formation has potential implications for the mechanism of action, drawing parallels to other antiviral and anticancer agents like ribavirin (B1680618) and tiazofurin, whose activities involve phosphorylated forms or NAD-type analogs. nih.gov Other research has identified N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide as an inhibitor of the Influenza A H3N2 virus subtype. nih.gov Additionally, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown significant activity against HIV-1. nih.gov

Antidiabetic Potential (Molecular Mechanisms)

Derivatives of 1,3,4-thiadiazole have been investigated as potential antidiabetic agents through various molecular mechanisms. nih.govnih.govresearchgate.net

One key target is the α-glucosidase enzyme. Inhibition of this enzyme in the digestive tract slows down the breakdown of carbohydrates, thereby reducing post-meal glucose absorption. A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues was designed and assessed for α-glucosidase inhibition. nih.gov Several analogues displayed excellent inhibitory activity, with IC₅₀ values significantly lower than that of the standard drug, acarbose. nih.gov

Another identified molecular target is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway. researchgate.net Inhibition of PTP1B is considered a promising strategy for treating type 2 diabetes. A series of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives were identified as novel PTP1B inhibitors, which subsequently demonstrated the ability to improve glucose tolerance in diabetic mouse models. researchgate.net

Table 3: Antidiabetic Mechanisms of 1,3,4-Thiadiazole Derivatives An interactive data table summarizing the molecular targets and inhibitory concentrations for antidiabetic activity.

Compound Series Molecular Target Most Potent Compound IC₅₀ Value Reference
1,3,4-Thiadiazole Schiff Base Analogues α-Glucosidase Analogue 8 1.10 ± 0.10 µM nih.gov
1,3,4-Thiadiazolyl Thiazolidine-2,4-diones PTP1B MY17 Not specified researchgate.net

Structure Activity Relationship Sar Studies of N 1,3,4 Thiadiazol 2 Yl Formamide Derivatives

Influence of Substituents on Biological Activity

The biological profile of N-(1,3,4-thiadiazol-2-yl)formamide derivatives is profoundly influenced by the nature and position of substituents on both the thiadiazole ring and the formamide (B127407) moiety. Research has shown that even minor chemical modifications can lead to significant changes in activity, spanning antifungal, antibacterial, anticancer, and anti-inflammatory effects.

In the realm of antifungal agents, a series of N-(1,3,4-thiadiazol-2-yl)-4-oxo-thiochroman-2-yl-formamide derivatives were synthesized and evaluated. nih.gov It was observed that the presence of specific substituents on the thiochroman (B1618051) ring was critical for potent activity. For instance, compounds 3a and 3c exhibited superior antifungal activity against Epidermophyton floccosum and Mucor racemosus compared to the standard drug fluconazole (B54011). nih.gov Similarly, compound 3e showed significant inhibitory action against several plant pathogenic fungi, while compound 3b was more effective than the positive control carbendazim (B180503) against Helminthosporium maydis. nih.gov These findings underscore the importance of the substituent pattern on the thiochroman ring in determining the antifungal spectrum and potency.

The antimicrobial activity of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has also been a subject of extensive study. It has been noted that the introduction of halogen atoms to a phenyl ring attached to the thiadiazole moiety tends to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov Conversely, the presence of oxygenated substituents on the same phenyl ring was found to confer significant antifungal activity. nih.gov This highlights a clear divergence in the structural requirements for antibacterial versus antifungal action.

In the context of anticancer activity, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Several compounds within this series demonstrated promising antiproliferative activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. nih.gov The nature of the substituent on the furan (B31954) ring and the thiadiazole core played a significant role in their potency and selectivity. nih.gov Further studies on other 1,3,4-thiadiazole (B1197879) derivatives revealed that the presence of a 3-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole moiety in certain benzamide (B126) analogues led to the best anticancer results. rsc.org In contrast, the incorporation of a 3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazole moiety diminished the anti-proliferative action. rsc.org

The anti-inflammatory potential of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides has also been explored. nih.gov These studies indicated that the nature of the aryl group in the arylsulfonyl moiety significantly impacts both the analgesic and anti-inflammatory properties of the compounds. nih.gov

Table 1: Influence of Substituents on the Biological Activity of this compound Derivatives

Compound/Derivative Class Substituent(s) Biological Activity Key Findings
N-(1,3,4-thiadiazol-2-yl)-4-oxo-thiochroman-2-yl-formamides Varied on thiochroman ring Antifungal Specific substitutions led to activity greater than fluconazole and carbendazim. nih.gov
2-Arylamino-5-substituted-1,3,4-thiadiazoles Halogen on phenyl ring Antibacterial (Gram-positive) Halogenation enhances antibacterial efficacy. nih.gov
2-Arylamino-5-substituted-1,3,4-thiadiazoles Oxygenated substituents on phenyl ring Antifungal Oxygenated groups confer antifungal properties. nih.gov
N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides Varied on furan and thiadiazole Anticancer (VEGFR-2 inhibition) Substituents influence potency and selectivity against various cancer cell lines. nih.gov
5-acetyl-1,3,4-thiadiazol-2(3H)-ylidene derivatives 3-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole Anticancer This moiety provided the best results in the series. rsc.org
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides Varied aryl on sulfonyl group Anti-inflammatory, Analgesic The nature of the aryl group is crucial for activity. nih.gov

Impact of Ring Hybridization on Efficacy

The strategy of ring hybridization, which involves replacing a part of the lead molecule with another heterocyclic ring system, has been effectively employed to modulate the efficacy of this compound derivatives. The 1,3,4-thiadiazole ring is a bioisostere of other five-membered heterocycles like 1,3,4-oxadiazole (B1194373) and thiazolidine, and comparing their effects on biological activity provides valuable SAR insights. mdpi.com

A comparative study of sulfonamides incorporating adamantyl moieties revealed that the presence of a benzenesulfonamide (B165840) instead of a 1,3,4-thiadiazole-sulfonamide fragment drastically affects both the inhibition efficacy and the binding mode within the active site of carbonic anhydrase isoforms. nih.gov X-ray crystallography of the adduct of human carbonic anhydrase II (hCA II) with 4-(1-adamantylcarboxamidomethyl)benzenesulfonamide, when compared with the corresponding 1,3,4-thiadiazole-sulfonamide, showed significant differences in binding. nih.gov This explains the highly different inhibition profiles of the two compounds against various carbonic anhydrase isoforms, many of which are important drug targets. nih.gov

In the design of novel VEGFR-2 inhibitors, a (Z)-5-(2-methoxy benzylidene)thiazolidine-2,4-dione moiety was replaced by substituted 3-phenyl-2,3-dihydro-1,3,4-thiadiazole moieties. rsc.org This modification, replacing a thiazolidine-2,4-dione ring with a 2,3-dihydro-1,3,4-thiadiazole ring, was a key step in the rationale design of new apoptotic thiadiazole derivatives. rsc.org

Furthermore, the 1,3,4-thiadiazole nucleus is considered a versatile pharmacophore due in part to its bioisosteric relationship with pyrimidine (B1678525) and oxadiazole. mdpi.comchemmethod.com The sulfur atom in the 1,3,4-thiadiazole ring, when compared to the oxygen in a 1,3,4-oxadiazole, can impart improved lipid solubility, and the mesoionic character of the 1,3,4-thiadiazole ring can lead to good tissue permeability. mdpi.com The choice between these closely related heterocyclic rings can therefore be a critical determinant of the pharmacokinetic and pharmacodynamic properties of the final compound.

Pharmacophore Elucidation

Pharmacophore elucidation involves identifying the key structural features and their spatial arrangement within a molecule that are essential for its biological activity. For this compound derivatives, several studies have aimed to define the pharmacophoric requirements for various therapeutic effects.

In the development of antituberculosis agents, an electronic-topological method (ETM) and feed-forward neural networks (FFNNs) were used to investigate the structure-activity relationships of a series of 2,5-disubstituted-1,3,4-thiadiazoles. nih.gov This approach led to the identification of a system of pharmacophores and anti-pharmacophores that could effectively differentiate between active and inactive compounds. nih.gov This system can be applied to screen and design new active compounds with similar skeletal structures. nih.gov

For VEGFR-2 inhibitors, molecular docking studies have been instrumental in elucidating the key interactions within the enzyme's active site. nih.gov In a study of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, compound 7 was identified as the best inhibitor of VEGFR-2, exhibiting the most favorable orientation in the docking studies. nih.gov Similarly, for a series of 5-acetyl-1,3,4-thiadiazol-2(3H)-ylidene derivatives, the urea (B33335) group was identified as a crucial hydrogen bond donor-acceptor moiety, forming key interactions with Glu883 and Asp1044 in the VEGFR-2 active pocket, similar to the standard inhibitor sorafenib. rsc.org

Correlation between Computational Predictions and Experimental Observations

The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, with experimental biological evaluations has become a powerful strategy in drug discovery. This approach allows for the prediction of biological activity and provides insights into the molecular basis of action, which can then be validated experimentally.

In the study of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as VEGFR-2 inhibitors, molecular docking studies were performed to identify potential molecular targets. nih.gov The compounds that showed promising antiproliferative activity in vitro were also found to be good inhibitors of VEGFR-2 in the computational model, with binding affinities in the nanomolar range. nih.gov Notably, the compound with the most favorable orientation in the docking simulations was also the most potent inhibitor in experimental assays, demonstrating a strong correlation between the computational predictions and the observed biological activity. nih.gov

Similarly, for a series of new apoptotic thiadiazole derivatives targeting VEGFR-2, molecular docking was used to evaluate their inhibitory activity. rsc.org The docking poses of the most promising candidates were analyzed, and the predicted binding modes were consistent with their potent cytotoxic activity observed in vitro against cancer cell lines. rsc.org

In the development of α-glucosidase inhibitors based on 1,3,4-thiadiazole derivatives, molecular docking was used to predict and confirm the experimental results. mdpi.com A comparative analysis of the molecular docking data on several receptor proteins showed a good correlation with the experimentally determined α-glucosidase enzyme inhibition and IC₅₀ values. mdpi.com

Furthermore, in the investigation of amidoalkyl derivatives of 1,3,4-thiadiazole as potential dihydrofolate reductase (DHFR) inhibitors, molecular docking studies were conducted. sciforum.net The results showed that the analyzed compounds effectively interact with the active site of DHFR, and the introduction of an NH group between the 1,3,4-thiadiazole and aromatic rings led to stronger predicted binding. sciforum.net Based on these docking results, hit compounds were selected that were predicted to be superior to reference compounds. sciforum.net

Table 2: Correlation of Computational and Experimental Data for this compound Derivatives

Derivative Class Computational Method Biological Target Correlation
N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides Molecular Docking VEGFR-2 Strong correlation between predicted binding affinity and experimental antiproliferative activity. nih.gov
5-acetyl-1,3,4-thiadiazol-2(3H)-ylidene derivatives Molecular Docking VEGFR-2 Predicted binding modes were consistent with observed potent cytotoxic activity. rsc.org
1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones Molecular Docking α-Glucosidase Good correlation between docking scores and experimental IC₅₀ values. mdpi.com
Amidoalkyl derivatives of 1,3,4-thiadiazole Molecular Docking Dihydrofolate reductase (DHFR) Docking results guided the selection of hit compounds with predicted superior binding. sciforum.net

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies

The synthesis of N-(1,3,4-Thiadiazol-2-yl)formamide and its derivatives is a critical area for future research. While general methods for the acylation of 2-amino-1,3,4-thiadiazoles are known, the development of more efficient, scalable, and environmentally friendly synthetic routes is essential for facilitating further investigation and potential commercialization. sbq.org.brmdpi.com

Furthermore, the development of methods for the regioselective functionalization of the thiadiazole ring would open up new avenues for creating a diverse library of analogs. This could involve the use of protecting groups or the exploration of directed metallation strategies to introduce substituents at specific positions, thereby enabling a more detailed exploration of the structure-activity relationship (SAR).

Advanced Computational Modeling for Target Identification and Drug Design

Computational tools are indispensable in modern drug discovery, and their application to this compound and its analogs holds immense potential. nih.govnih.gov Future research should leverage advanced computational techniques to identify potential biological targets and to guide the rational design of more potent and selective compounds.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives with a wide range of biological targets, including enzymes and receptors implicated in various diseases. nih.govnih.gov For instance, in silico screening of 1,3,4-thiadiazole (B1197879) derivatives has identified potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com

Beyond molecular docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of the binding interactions over time. acs.org Quantitative Structure-Activity Relationship (QSAR) studies can also be conducted to build predictive models that correlate the structural features of the compounds with their biological activities. These computational approaches, including Density Functional Theory (DFT) calculations, can help in understanding the electronic properties and reactivity of the molecules, further aiding in the design of new derivatives with improved pharmacological profiles. nih.gov

Broadening the Spectrum of Biological Investigations

The 1,3,4-thiadiazole scaffold is associated with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govijpcbs.comresearchgate.netnih.gov While some biological activities of N-acylated 1,3,4-thiadiazoles have been explored, a comprehensive investigation into the full therapeutic potential of this compound is warranted.

Future research should involve screening this compound and its derivatives against a broader range of biological targets. This could include a diverse panel of cancer cell lines, various microbial strains (including drug-resistant bacteria and fungi), and key enzymes involved in inflammatory pathways. For example, derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide have been investigated as lipoxygenase inhibitors with potential anticancer activity. nih.gov

Systematic biological evaluation will be crucial to uncover novel therapeutic applications. This should include in vitro assays to determine the potency and selectivity of the compounds, followed by in vivo studies in relevant animal models to assess their efficacy and pharmacokinetic properties.

Design of this compound Based Lead Compounds

This compound serves as an excellent starting point for the design of more complex and potent lead compounds. The formamide (B127407) group can be replaced with other acyl groups, and the thiadiazole ring can be functionalized to optimize interactions with specific biological targets.

Structure-based drug design, informed by computational modeling and the SAR data from biological screening, will be instrumental in this process. For instance, if a particular enzyme is identified as a target, the scaffold can be modified to enhance binding affinity and selectivity. This could involve introducing specific substituents that can form key hydrogen bonds or hydrophobic interactions within the active site of the enzyme.

Q & A

Q. What are the common synthetic routes for N-(1,3,4-Thiadiazol-2-yl)formamide derivatives?

Methodological Answer: A foundational approach involves cyclocondensation reactions between thioamides and formylating agents. For example:

  • Step 1: React 1,3,4-thiadiazol-2-amine with formic acid or formyl chloride under anhydrous conditions.
  • Step 2: Use acetic anhydride as a solvent and catalyst to drive the reaction to completion at reflux (80–100°C) for 6–12 hours .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm structure via NMR (e.g., δ 7.85–8.03 ppm for aromatic protons, δ 3.81 ppm for methoxy groups) .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized in confirming the structure of thiadiazole derivatives?

Methodological Answer: 1H and 13C NMR are critical for structural elucidation:

  • 1H-NMR:
    • Olefinic protons in E-configuration appear as doublets at δ 5.90–7.85 ppm (J = 12 Hz) .
    • Methoxy groups resonate at δ 3.81 ppm (singlet).
  • 13C-NMR:
    • Thiadiazole ring carbons appear at 125–135 ppm .
    • Carbonyl groups (amide or formyl) resonate at 165–175 ppm .
      Example: For N-(1,3,4-thiadiazol-2-yl)formamide, the formyl proton is typically absent due to tautomerism, but the carbonyl carbon is observed at ~170 ppm in 13C-NMR .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for novel thiadiazole derivatives?

Methodological Answer: Discrepancies often arise from tautomerism or crystal packing effects. To address this:

  • Multi-technique validation: Combine NMR, X-ray crystallography, and IR. For example, X-ray diffraction (using SHELXL ) can confirm the E/Z configuration of substituents, resolving ambiguities in NMR assignments .
  • Computational modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data. For example, a Δδ > 0.5 ppm between computed and observed values suggests structural misassignment .

Case Study: A study on N-(2,2,2-trichloroethyl)carboxamides showed IR peaks at 1680 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H), aligning with computed vibrational modes .

Q. How can microwave-assisted synthesis optimize the yield of this compound?

Methodological Answer: Microwave irradiation enhances reaction efficiency:

  • Procedure:
    • Mix 1,3,4-thiadiazol-2-amine (1 mmol) with formic acid (1.2 mmol) in DMF.
    • Irradiate at 100°C (300 W) for 15 minutes.
    • Quench with ice-water and extract with dichloromethane.
  • Advantages:
    • Reduces reaction time from hours to minutes.
    • Increases yield by 15–20% compared to conventional heating .

Q. How are bioactivity assays designed for thiadiazole derivatives?

Methodological Answer:

  • Antimicrobial testing:
    • Use the broth microdilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus and E. coli.
    • Include positive controls like ciprofloxacin and negative controls (DMSO solvent) .
  • Antifungal testing:
    • Employ the agar diffusion method against C. albicans, measuring inhibition zones (mm).
    • Compare with clotrimazole as a reference .

Example: Derivatives with electron-withdrawing groups (e.g., -CF₃) showed MICs of 4–8 µg/mL, outperforming unsubstituted analogs (MIC > 32 µg/mL) .

Q. What analytical techniques ensure purity in this compound synthesis?

Methodological Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities like N-(5-sulfamoyl-thiadiazol-2-yl)acetamide (retention time: 4.2 minutes) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 223.04 for N-(1,3,4-thiadiazol-2-yl)formamide) .

Critical Note: Impurities exceeding 0.1% require recrystallization (ethanol/water) or preparative TLC .

Q. How do computational methods predict the biological activity of thiadiazole derivatives?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase for acetazolamide analogs). A docking score < -7.0 kcal/mol suggests high affinity .
  • QSAR modeling: Correlate substituent electronegativity with bioactivity. For example, Hammett constants (σ) > 0.5 correlate with enhanced antimicrobial potency .

Example: A QSAR model for 1,3,4-thiadiazoles showed R² = 0.89 between computed logP values and observed MICs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.